Combiflex vs. Indomethacin: Superior Symptomatic Improvement in Traumatic Diseases (Direct Comparison)
In a comparative clinical trial involving patients with traumatic diseases, Combiflex demonstrated significantly greater symptomatic improvement compared to indomethacin. The difference was statistically significant with P < 0.01 (U-test) [1]. This direct head-to-head evidence establishes Combiflex as a more effective analgesic and anti-inflammatory agent than indomethacin alone in this patient population.
| Evidence Dimension | Symptomatic Improvement |
|---|---|
| Target Compound Data | Statistically significant improvement (P < 0.01) |
| Comparator Or Baseline | Indomethacin (dose not specified) |
| Quantified Difference | Significantly superior (P < 0.01, U-test) |
| Conditions | Patients with traumatic diseases; open-label comparative trial |
Why This Matters
This data provides a clear, quantitative justification for selecting Combiflex over generic indomethacin when treating pain and inflammation from trauma.
- [1] Chotigavanich, C. Comparative clinical evaluation of combiflex and indomethacin in traumatic diseases. J Med Assoc Thai. 1981;64(10):531-537. PMID: 7310256. View Source
